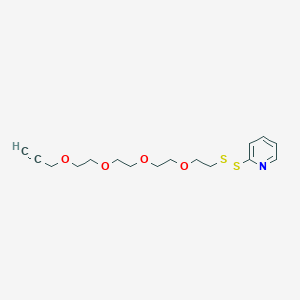
(2-pyridyldithio)-PEG4-propargyl
Descripción general
Descripción
“(2-pyridyldithio)-PEG4-propargyl” is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Synthesis Analysis
“(2-pyridyldithio)-PEG4-propargyl” is synthesized for research use only . The product is not sold to patients . The synthesis of this compound is not detailed in the search results.
Molecular Structure Analysis
The molecular structure of “(2-pyridyldithio)-PEG4-propargyl” is represented by the formula C16H23NO4S2 . The InChI code for this compound is 1S/C16H23NO4S2/c1-2-7-18-8-9-19-10-11-20-12-13-21-14-15-22-23-16-5-3-4-6-17-16/h1,3-6H,7-15H2 .
Physical And Chemical Properties Analysis
“(2-pyridyldithio)-PEG4-propargyl” has a molecular weight of 357.49 . It appears as a liquid and its color ranges from colorless to light yellow . The compound is stored at 4°C under nitrogen .
Aplicaciones Científicas De Investigación
Synthesis of Heterobifunctional Polymers : This chemical has been used in the synthesis of well-defined poly(ethylene glycol) (PEG) derivatives with specific end groups, such as 2-pyridyldithio, carboxyl, mercapto, or hydrazide. These heterobifunctional PEGs are valuable in creating bioconjugates for biomedical applications, including drug delivery systems (Ishii, Yamada, Hirase, & Nagasaki, 2005); (Lu & Zhong, 2010).
Crosslinking of Biomolecules : Researchers have used this compound to create crosslinkers for linking different proteins, such as antibodies, which can be used for generating immunoliposomes and other bioconjugates (Haselgrübler, Amerstorfer, Schindler, & Gruber, 1995).
Development of pH-Responsive Polypeptides : The compound is instrumental in developing pH-responsive synthetic polypeptides and block copolymers, which have applications in drug and gene delivery. These materials can change solubility or self-assemble into micelles based on the degree of ionization, demonstrating potential for systemic therapeutic delivery (Engler, Bonner, Buss, Cheung, & Hammond, 2011).
PEGylation of Biomolecules : PEGylation refers to the modification of proteins or other molecules with PEG for increased stability and solubility. The 2-pyridyldithio group in (2-pyridyldithio)-PEG4-propargyl enables selective and efficient conjugation, improving the pharmacokinetics of therapeutic proteins and peptides (Roberts, Bentley, & Harris, 2002).
Catalysis in Organic Reactions : This compound is also used in organic synthesis, acting as a medium or catalyst in various reactions, such as the synthesis of pyridyl terpyridines and 3-hydroxy-3-(pyridin-2-ylmethyl)indolin-2-ones (Smith, Raston, & Sobolev, 2005); (Raghu et al., 2013).
Drug Conjugation : It has been utilized in attaching drugs to PEG, thereby enhancing drug solubility and efficacy (Zalipsky, Gilon, & Zilkha, 1983).
Gene Delivery : This chemical plays a role in the synthesis of polymers used for gene delivery. For example, polymers synthesized using this compound have been used to deliver small interfering RNA (siRNA) to target cells (Segura & Hubbell, 2005).
Synthesis of Reversible PEGylation Systems : The development of reversible PEGylation systems using pyridylhydrazone-based linkers, which enhances the delivery and release of therapeutic agents such as nucleic acids in a controlled manner (Nie et al., 2011).
Safety And Hazards
The safety information for “(2-pyridyldithio)-PEG4-propargyl” is provided in the Material Safety Data Sheet (MSDS) . It is recommended to use only in a chemical fume hood and to wear chemical-resistant gloves and safety goggles . After handling, it is advised to wash thoroughly and to wash contaminated clothing before reuse .
Propiedades
IUPAC Name |
2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyldisulfanyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S2/c1-2-7-18-8-9-19-10-11-20-12-13-21-14-15-22-23-16-5-3-4-6-17-16/h1,3-6H,7-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFZYWOQKSZANQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCSSC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601197561 | |
| Record name | Pyridine, 2-(3,6,9,12-tetraoxapentadec-14-yn-1-yldithio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601197561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-pyridyldithio)-PEG4-propargyl | |
CAS RN |
2170240-99-8 | |
| Record name | Pyridine, 2-(3,6,9,12-tetraoxapentadec-14-yn-1-yldithio)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2170240-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-(3,6,9,12-tetraoxapentadec-14-yn-1-yldithio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601197561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




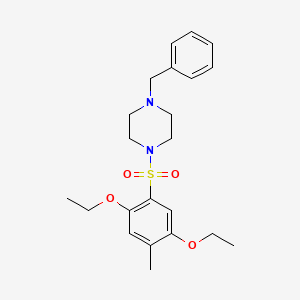
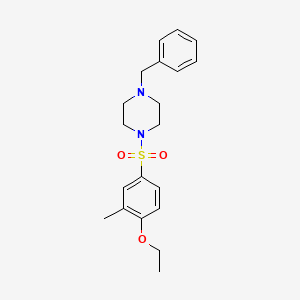
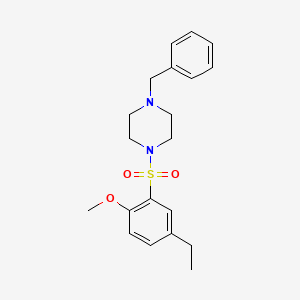
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B604887.png)
![2-(5-{[4-(methylsulfanyl)benzyl]amino}-1H-tetrazol-1-yl)ethanol](/img/structure/B604892.png)
![2-(2-{[(4-Bromo-2-thienyl)methyl]amino}ethoxy)ethanol](/img/structure/B604893.png)
![({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)acetic acid](/img/structure/B604894.png)
![N~1~-[(4-bromothiophen-2-yl)methyl]-1H-tetrazole-1,5-diamine](/img/structure/B604895.png)
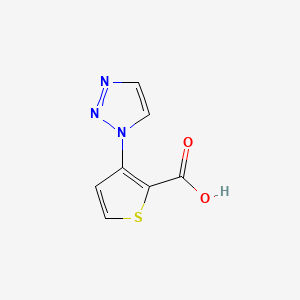
![1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B604897.png)
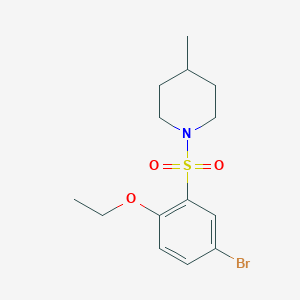
![N-[1-(4-chlorophenyl)ethyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B604900.png)
![N-(5-chloro-2-pyridinyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B604903.png)